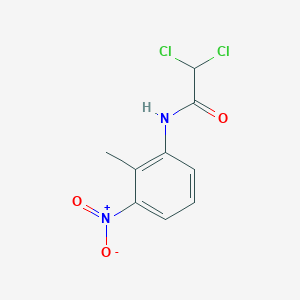![molecular formula C15H12ClF2NO2 B5818141 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5818141.png)
2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide, also known as DFMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DFMA belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which are known to selectively target estrogen receptors in the body. In
作用機序
2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide selectively targets estrogen receptors in the body. It has been shown to act as an estrogen receptor agonist in some tissues and an antagonist in others. 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been shown to inhibit the growth of estrogen receptor-positive breast cancer cells by blocking the action of estrogen on these cells. Additionally, 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the proliferation of breast cancer cells and induce apoptosis in these cells. 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has also been shown to reduce bone loss in animal models of osteoporosis. Additionally, 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been shown to have anti-inflammatory and antioxidant effects in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has well-characterized properties. Additionally, 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been extensively studied for its potential therapeutic applications, which makes it a useful compound for investigating the mechanisms of action of SERMs. However, 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide also has some limitations. It is not as potent as some other SERMs, which may limit its usefulness in some experiments. Additionally, 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has not been extensively studied in humans, which may limit its potential for clinical use.
将来の方向性
There are several future directions for research on 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide. One potential direction is to investigate its potential use as a treatment for other types of cancer, such as prostate cancer. Additionally, further research is needed to fully understand the mechanisms of action of 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide and its potential use in the treatment of neurodegenerative diseases. Finally, more studies are needed to evaluate the safety and efficacy of 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide in humans.
合成法
2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-chloroacetophenone with 2-(difluoromethoxy)aniline in the presence of a base, such as potassium carbonate, to yield 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide. The reaction can be carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 100°C. The resulting product can be purified using column chromatography to obtain a pure form of 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide.
科学的研究の応用
2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been investigated as a potential treatment for breast cancer. 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has also been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has been studied for its potential use as a treatment for osteoporosis.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO2/c16-11-7-5-10(6-8-11)9-14(20)19-12-3-1-2-4-13(12)21-15(17)18/h1-8,15H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBDKTONHDTPKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(dimethylamino)sulfonyl]amino}benzamide](/img/structure/B5818078.png)

![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B5818083.png)
![ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5818090.png)


![4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5818119.png)
![2-cyclopropyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5818130.png)
![1-chloro-3-fluoro-2-[(4-methoxyphenoxy)methyl]benzene](/img/structure/B5818136.png)
![1,3-benzodioxole-5-carbaldehyde [3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5818147.png)

![4-fluoro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5818163.png)
![5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5818164.png)